An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Properties and Applications
An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a specialized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of the difluorinated benzodioxole moiety, impart advantageous properties to molecules, including enhanced metabolic stability, improved lipophilicity, and modulated electronic characteristics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a white to off-white solid. Its core structure consists of a benzene ring fused to a 1,3-dioxole ring, where the methylene bridge is substituted with two fluorine atoms. The boronic acid group at the 5-position makes it a versatile reagent for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid
| Property | Value | Source |
| CAS Number | 190903-71-0 | [1] |
| Molecular Formula | C₇H₅BF₂O₄ | [1] |
| Molecular Weight | 201.92 g/mol | [1] |
| Appearance | White to off-white solid | --- |
| Boiling Point (Predicted) | 288.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.25 ± 0.40 | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Data
Table 2: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Aromatic CH |
| ~7.3 | d | 1H | Aromatic CH |
| ~7.2 | dd | 1H | Aromatic CH |
| ~8.0-8.5 | br s | 2H | B(OH)₂ |
Note: Data is inferred from a structurally related compound, 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropanecarboxylic acid.[2] The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary with solvent and concentration.
For ¹³C, ¹⁹F, and ¹¹B NMR, specific experimental data is scarce. However, general expectations for similar fluorinated arylboronic acids suggest:
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¹³C NMR: Aromatic carbons will appear in the range of 110-150 ppm. The carbon attached to the boron atom will likely be broad and may be difficult to observe.
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¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms of the difluoromethylene group.
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¹¹B NMR: A single, broad resonance characteristic of a trigonal boronic acid is expected, typically in the range of 28-33 ppm.
Chemical Reactivity and Applications
The primary utility of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.
Role in the Synthesis of CFTR Modulators
A critical application of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid is in the synthesis of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] Mutations in the CFTR gene, particularly the ΔF508 mutation, lead to misfolding of the protein, preventing its proper trafficking to the cell membrane. CFTR correctors are small molecules that aid in the proper folding and trafficking of the mutated protein, thereby restoring its function as a chloride ion channel. The 2,2-difluorobenzodioxole moiety is a key structural component in several investigational CFTR correctors.
Below is a diagram illustrating the mechanism of action of CFTR correctors.
Caption: Mechanism of action of CFTR correctors.
Experimental Protocols
Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid
A common synthetic route to 2,2-Difluoro-1,3-benzodioxole-5-boronic acid involves the borylation of 5-bromo-2,2-difluorobenzodioxole.
Materials:
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5-Bromo-2,2-difluorobenzodioxole
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n-Butyllithium (n-BuLi)
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Hexane
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Brine
Procedure:
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Dissolve 5-bromo-2,2-difluorobenzodioxole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add n-BuLi to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.
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Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of aqueous HCl.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,2-Difluoro-1,3-benzodioxole-5-boronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid with an aryl halide.
Materials:
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2,2-Difluoro-1,3-benzodioxole-5-boronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., dioxane, toluene, DMF, or a mixture with water)
Procedure:
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To a reaction vessel, add 2,2-Difluoro-1,3-benzodioxole-5-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
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Purge the vessel with an inert gas (argon or nitrogen).
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Add the degassed solvent.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Below is a workflow diagram for a typical Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
2,2-Difluoro-1,3-benzodioxole-5-boronic acid should be handled with care in a well-ventilated area or fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2-Difluoro-1,3-benzodioxole-5-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its application in the synthesis of CFTR correctors highlights its importance in the development of new therapies for genetic diseases. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further research into its properties and applications is likely to uncover new opportunities for innovation in drug discovery and materials science.
References
- 1. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 2. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
